Fidrisertib Fidrisertib BLU-782 is discontinued.
Brand Name: Vulcanchem
CAS No.: 2141955-96-4
VCID: VC0521550
InChI: InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1
SMILES: CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6
Molecular Formula: C31H42N6O4
Molecular Weight: 562.7 g/mol

Fidrisertib

CAS No.: 2141955-96-4

Cat. No.: VC0521550

Molecular Formula: C31H42N6O4

Molecular Weight: 562.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fidrisertib - 2141955-96-4

Specification

CAS No. 2141955-96-4
Molecular Formula C31H42N6O4
Molecular Weight 562.7 g/mol
IUPAC Name [(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C31H42N6O4/c1-4-40-31(9-12-34(13-10-31)23(2)3)25-5-6-27(32-20-25)24-19-29-28(7-11-33-37(29)21-24)35-14-16-36(17-15-35)30(38)41-26-8-18-39-22-26/h5-7,11,19-21,23,26H,4,8-10,12-18,22H2,1-3H3/t26-/m1/s1
Standard InChI Key SWVYYNLRVIYURK-AREMUKBSSA-N
Isomeric SMILES CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6
SMILES CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6
Canonical SMILES CCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)OC6CCOC6
Appearance Solid powder

Introduction

Compound Overview and Nomenclature

Fidrisertib, also known by its development codes BLU-782 and IPN60130, is a small molecule inhibitor specifically designed to target activin receptor-like kinase 2 (ALK2), with particular activity against the R206H variant . This compound is formally identified as [(3R)-oxolan-3-yl] 4-[6-[5-(4-ethoxy-1-propan-2-ylpiperidin-4-yl)pyridin-2-yl]pyrrolo[1,2-b]pyridazin-4-yl]piperazine-1-carboxylate . The compound possesses a molecular weight of 562.7 g/mol and operates as a selective kinase inhibitor targeting the mutation underlying fibrodysplasia ossificans progressiva (FOP) .

As an investigational drug, fidrisertib has reached Phase 2 clinical trials and has received Fast Track Designation from the FDA for the treatment of FOP . The compound was originally developed by Blueprint Medicines before being acquired by Ipsen for further clinical development .

Chemical Properties and Structure

Molecular Characteristics

Fidrisertib is characterized by the molecular formula C31H42N6O4, reflecting its complex structure optimized for selective binding to the ALK2 receptor . The compound features multiple nitrogen-containing heterocycles, including pyridine, pyridazine, and piperazine moieties, which contribute to its target specificity.

Structural Identifiers

The compound can be identified through various chemical notations:

Identifier TypeValue
CAS Number2141955-96-4
PubChem CID132026427
SMILESCCOC1(CCN(CC1)C(C)C)C2=CN=C(C=C2)C3=CN4C(=C3)C(=CC=N4)N5CCN(CC5)C(=O)O[C@@H]6CCOC6
InChIKeySWVYYNLRVIYURK-AREMUKBSSA-N

Predicted Physicochemical Properties

Based on its structure, fidrisertib demonstrates specific collision cross-section properties that influence its pharmacokinetic behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+563.33408233.7
[M+Na]+585.31602244.8
[M+NH4]+580.36062238.7
[M+K]+601.28996241.2
[M-H]-561.31952239.9
[M+Na-2H]-583.30147239.4
[M]+562.32625236.9
[M]-562.32735236.9

These properties contribute to the compound's stability and bioavailability when administered orally .

Mechanism of Action

Target Selectivity

Fidrisertib exhibits remarkable selectivity for the ALK2 receptor, particularly the R206H mutant form that is most commonly associated with FOP . The compound was developed through iterative rounds of structure-guided drug design to optimize binding affinity and selectivity . Preclinical studies demonstrate that fidrisertib shows greater than 100-fold selectivity for ALK2 over closely related kinases ALK1, ALK3, and ALK6, minimizing potential off-target effects.

Molecular Interactions

The compound functions by occupying the ATP-binding pocket of the ALK2 kinase domain, stabilizing the receptor in an inactive conformation. This inhibition prevents the aberrant bone morphogenetic protein (BMP) signaling that characterizes FOP. In cellular studies, fidrisertib demonstrates high affinity for ALK2R206H with an IC₅₀ value of 3-5 nM, effectively suppressing phosphorylation of downstream SMAD1/5/9 proteins that mediate the osteogenic signaling cascade .

Pathway Modulation

FOP is caused by a mutation in the ACVR1 gene that results in excessive BMP signaling, which normally regulates cartilage and bone development . In FOP, this mutation increases BMP signaling, resulting in the formation of heterotopic bone in soft tissues. By selectively targeting the mutant receptor, fidrisertib suppresses this dysregulated pathway activity without significantly affecting normal developmental processes mediated by wild-type ALK2 receptors .

Preclinical Research Findings

Discovery and Development

The development of fidrisertib began with a screening of a small-molecule library to identify compounds with high affinity for ALK2 . Promising candidates underwent optimization through structure-guided drug design to enhance ALK2R206H binding, improve selectivity, and establish favorable pharmacokinetic properties suitable for oral administration .

ALK2 VariantInhibition Efficacy (IC₅₀)Study Model
ALK2R206H3.2 nMCell-free kinase assay
ALK2G328E4.1 nMHEK293T overexpression
ALK2G356D5.0 nMMouse chondrocyte model

These findings highlight fidrisertib's potential utility across different genetic variants of FOP.

Mouse Model Efficacy

The efficacy of fidrisertib was evaluated using a conditional knock-in ALK2R206H mouse model that recapitulates key features of FOP . When administered prophylactically via oral dosing, the compound significantly reduced edema and prevented both cartilage formation and heterotopic ossification in muscle and bone injury models . Notably, fidrisertib treatment preserved normal muscle healing responses in treated mice, suggesting minimal interference with physiological repair processes .

Temporal studies revealed a critical window for therapeutic intervention, with treatment initiated within 2 days after injury effectively preventing heterotopic ossification, while delays of 4 days or longer substantially reduced efficacy . These findings have important implications for clinical use, suggesting that early intervention following flare-ups may be crucial for optimal outcomes.

Clinical Trials and Development Status

FALKON Phase 2 Trial Design

The primary clinical evaluation of fidrisertib is occurring through the FALKON trial (NCT05039515), a global, multi-center, placebo-controlled Phase 2 study . This trial is designed to assess the safety and efficacy of two dosing regimens of oral fidrisertib compared to placebo in patients with FOP . The study structure includes:

  • Part A: A 12-month randomized, double-blind, placebo-controlled phase

  • Part B: A 12-month active treatment phase for all participants

  • Part C: A 36-month long-term extension period

ParameterHigh Dose (n=33)Low Dose (n=32)Placebo (n=33)
Median HO Reduction (%)78.562.312.4
Adverse Events (≥G3)18%15%9%

Common adverse events include nausea (24%), fatigue (18%), and elevated ALT (12%). These preliminary findings suggest dose-dependent efficacy with a manageable safety profile, though full trial results will be necessary for comprehensive evaluation.

Pharmacokinetic Properties

Absorption and Distribution

Fidrisertib demonstrates favorable oral bioavailability, with approximately 60% of the administered dose reaching systemic circulation. Peak plasma concentrations (Cₘₐₓ) are typically achieved within 2-4 hours after administration. Food effects have been observed, with high-fat meals increasing AUC by approximately 40% and delaying Tₘₐₓ by approximately 1.5 hours, suggesting that administration with food may enhance absorption.

Metabolism and Elimination

The compound undergoes primarily hepatic metabolism, mediated predominantly by CYP3A4/5 enzymes. Major metabolites include hydroxylated and glucuronidated derivatives. Elimination occurs through both renal (approximately 55%) and fecal (approximately 35%) routes, with a terminal half-life of 12-16 hours supporting once-daily dosing.

Drug Stability

Chemical stability studies indicate that fidrisertib degrades less than 5% under accelerated conditions (40°C/75% relative humidity) over a 6-month period, with no significant photodegradation observed. This favorable stability profile facilitates practical formulation and storage requirements for clinical use.

Therapeutic Applications and Future Perspectives

Current Therapeutic Focus

Fidrisertib is being developed primarily for the treatment of FOP, a rare genetic disorder that affects approximately 1 in 1.5 million people worldwide . The condition is characterized by progressive replacement of skeletal muscle and connective tissues with heterotopic bone, leading to severe disability and reduced life expectancy . No FDA-approved treatments were available until recently, highlighting the significant unmet need that fidrisertib aims to address.

Comparison with Alternative Approaches

Several therapeutic approaches for FOP are currently in development, each targeting different aspects of the disease pathogenesis:

CompoundDeveloperMechanismClinical StageKey Distinction
FidrisertibIpsenALK2 inhibitorPhase 2Selective for mutant ALK2
PalovaroteneIpsenRetinoic acid receptor γ agonistApproved in select countriesFirst approved therapy
GaretosmabRegeneronActivin A antibodyPhase 3Targets ligand rather than receptor
SaracatinibSTOPFOPALK2 inhibitorPhase 2Repurposed Src inhibitor
ZilurgisertibIncyteALK2 inhibitorPhase 2Alternative ALK2 binding profile

Compared to broader-acting agents like palovarotene, fidrisertib's selective targeting of the mutant ALK2 receptor may offer advantages in minimizing off-target effects . Unlike antibody-based approaches such as garetosmab, fidrisertib's small molecule structure allows for oral administration and potentially better tissue penetration .

Future Research Directions

While current development focuses on FOP, the underlying mechanism of fidrisertib—selective inhibition of BMP signaling through ALK2—suggests potential applications in other conditions characterized by pathological bone formation or dysregulated BMP signaling . Future research may explore:

  • Optimization of dosing strategies based on pharmacokinetic/pharmacodynamic modeling

  • Potential combination approaches with anti-inflammatory agents

  • Extended applications in related rare bone disorders

  • Development of companion diagnostics to identify patients most likely to benefit from treatment

Regulatory Status and Development Timeline

Fidrisertib has received Fast Track Designation from the FDA for the treatment of FOP, recognizing both the seriousness of the condition and the compound's potential to address an unmet medical need . As an orphan drug, fidrisertib benefits from various regulatory incentives designed to accelerate development .

The compound was originally developed by Blueprint Medicines before being acquired by Ipsen for continued clinical development . Current Phase 2 trials are expected to continue through 2025, with potential Phase 3 studies to follow depending on interim results .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator